molecular formula C24H25N3O2S B2601202 3-butyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034366-16-8

3-butyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2601202
CAS No.: 2034366-16-8
M. Wt: 419.54
InChI Key: GBGXXTRFCQIYGN-UHFFFAOYSA-N
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Description

“3-butyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrrolo[3,2-d]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-butyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the butyl, methoxybenzyl, and phenyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, thiols, and aromatic compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

“3-butyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may involve different temperatures, pressures, and solvents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, “3-butyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as enzyme inhibition, receptor modulation, or antimicrobial properties. It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity and biological activity make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of “3-butyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrimidines with different substituents. Examples might be:

  • 3-butyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
  • This compound

Uniqueness

The uniqueness of “this compound” lies in its specific substituents and their arrangement. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-butyl-2-[(3-methoxyphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-3-4-13-27-23(28)22-21(20(15-25-22)18-10-6-5-7-11-18)26-24(27)30-16-17-9-8-12-19(14-17)29-2/h5-12,14-15,25H,3-4,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGXXTRFCQIYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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